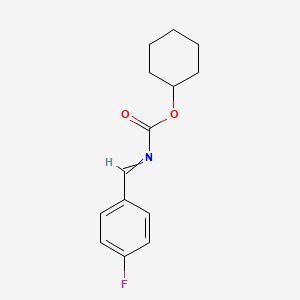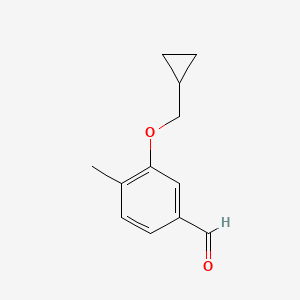
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropylmethoxy group at the 3-position and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-methylbenzaldehyde.
Alkylation: The hydroxyl group is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This step introduces the cyclopropylmethoxy group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve efficiency.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Automated Purification Systems: To streamline the purification process and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-4-methylbenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a methyl group.
Roflumilast: A phosphodiesterase-4 inhibitor with a similar cyclopropylmethoxy group.
Uniqueness
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-methylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-9-2-3-11(7-13)6-12(9)14-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI Key |
SYYNQWNWZXYWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


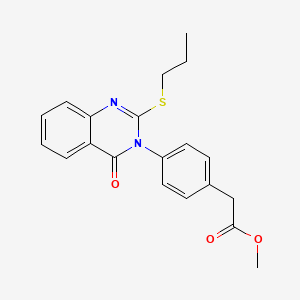
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
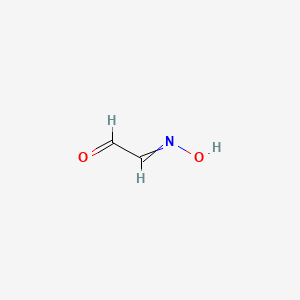

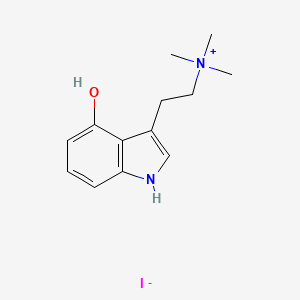

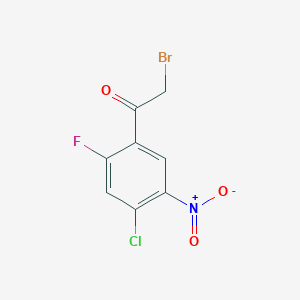

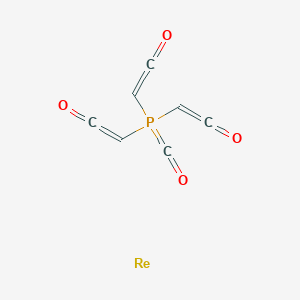
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
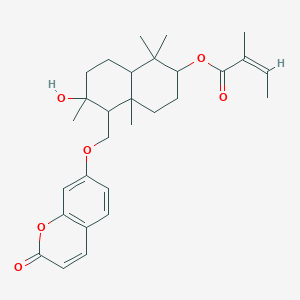
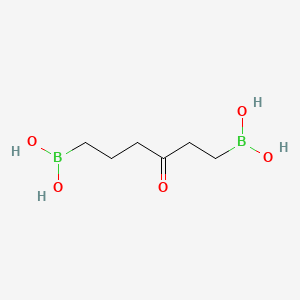
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
